Bromo-dragonfly hydrochloride

概要

説明

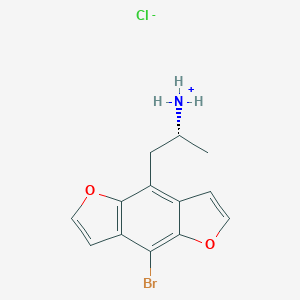

Bromo-dragonfly hydrochloride is a potent hallucinogenic compound belonging to the phenethylamine family. It is known for its long-lasting effects and high potency, often compared to lysergic acid diethylamide. The compound was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. This compound is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bromo-dragonfly hydrochloride begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. After formylation of the ring system, the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is then reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give this compound as a racemic mixture of the R and S enantiomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety measures and equipment.

化学反応の分析

Key Chemical Reactions and Reagents

The synthesis involves critical transformations, summarized below:

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Dialkylation | 1-bromo-2-chloroethane, base | Forms di-substituted hydroquinone |

| Bromination | Br₂, Fe catalyst | Introduces bromine at para position |

| Formylation | Nitroethane, NH₄OAc | Generates nitropropene derivative |

| Reduction | LiAlH₄, anhydrous THF | Converts nitropropene to amine |

| Oxidation | DDQ, CH₂Cl₂ | Aromatizes dihydrofuran rings |

| Deprotection | HCl, ethanol | Removes trifluoroacetyl group |

Metabolic Stability and Resistance

Bromo-dragonfly hydrochloride exhibits exceptional resistance to hepatic metabolism:

-

In vitro studies : No detectable metabolism in human liver microsomes (HLM) or cytosol (HLC) .

-

MAO-A inhibition : Competitively inhibits monoamine oxidase A (Kᵢ = 0.352 μM), reducing degradation of serotonin and dopamine .

-

Structural factors : The benzodifuran core and para-bromine substitution hinder enzymatic oxidation .

Stability Under Laboratory Conditions

科学的研究の応用

Pharmacological Studies

Bromo-Dragonfly is primarily utilized in pharmacological research due to its high affinity for serotonin receptors:

- 5-HT2A Receptor Agonism : It acts as a potent full agonist at the 5-HT2A receptor, making it valuable for studies related to mood disorders and psychotropic effects .

- Comparative Studies : Research has demonstrated that the (R)-enantiomer exhibits greater binding affinity compared to the (S)-enantiomer, allowing for comparative studies on receptor interactions .

Toxicological Research

Bromo-Dragonfly has been investigated for its toxicological parameters:

- Acute Toxicity : Studies have indicated significant acute toxicity with variations across species, highlighting its potential risks in both clinical and forensic toxicology settings .

- Cardiotoxicity Risks : The compound has shown potential cardiotoxic effects due to inhibition of the hERG channel, which could lead to serious cardiovascular complications .

Behavioral Studies

In animal models, Bromo-Dragonfly has been used to assess hallucinogenic effects:

- Head-Twitch Response : In mice, it induces a head-twitch response similar to other hallucinogens, providing insights into its psychoactive properties .

Case Study 1: Acute Intoxications

Reports from various countries have documented acute intoxications associated with Bromo-Dragonfly use. Notably, there have been fatalities linked to mislabeling incidents where users ingested Bromo-Dragonfly believing it to be a less potent compound (e.g., 2C-B-FLY) leading to severe overdoses .

Case Study 2: Online Availability and Misuse

The compound has gained notoriety on online platforms where it is marketed as a research chemical. Its legal ambiguity in some regions has contributed to recreational misuse, raising public health concerns regarding its availability and associated risks .

作用機序

Bromo-dragonfly hydrochloride acts as a potent full agonist for the 5-HT2A receptor, a subtype of the serotonin receptors found in the central nervous system. It also has high affinity for the 5-HT2C and 5-HT2B receptors. The activation of these receptors leads to a series of biochemical reactions that result in the hallucinogenic effects of the compound. Additionally, this compound is a monoamine oxidase A inhibitor, which can lead to clinically relevant increases in serotonin levels in vivo .

類似化合物との比較

2C-B-FLY: A compound with a similar structure and effects to bromo-dragonfly hydrochloride, but with variations in its chemical composition.

DOB-Dragonfly: Another compound related to the phenethylamine family with similar hallucinogenic properties.

Uniqueness: this compound is unique due to its high potency, long duration of action, and strong affinity for serotonin receptors. Its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring, also sets it apart from other similar compounds .

生物活性

Bromo-Dragonfly hydrochloride, a potent hallucinogenic compound, is a member of the phenethylamine family and a derivative of benzodifuran. It was first synthesized in 1998 by David E. Nichols and has since gained attention for its significant biological activity, particularly its agonistic effects on serotonin receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and case studies highlighting its effects.

Receptor Affinity

Bromo-Dragonfly acts primarily as a full agonist at the 5-HT2A receptor , with a very high affinity (K_i = 0.04 nM) and also exhibits strong binding to the 5-HT2C receptor (K_i = 0.02 nM) and moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM) . This receptor profile suggests that Bromo-Dragonfly may produce profound hallucinogenic effects similar to those of LSD, with reports indicating that it is approximately 300 times more potent than mescaline .

The compound's action as a monoamine oxidase A (MAO-A) inhibitor further complicates its pharmacodynamics, potentially leading to increased levels of serotonin and other monoamines in the synaptic cleft . This mechanism may contribute to both its psychoactive effects and its toxicity.

Duration of Effects

Bromo-Dragonfly is noted for its long-lasting effects , which can persist for up to 2-3 days , significantly longer than many other hallucinogens . The typical dose ranges from 0.2 to 1 mg , but due to its potency, even small variations in dosage can lead to severe consequences.

Adverse Effects

Reports indicate that Bromo-Dragonfly can cause severe adverse effects, including:

- Vasoconstriction : This effect can lead to tissue necrosis, particularly in extremities, as evidenced by cases requiring amputations due to gangrene .

- Fatal Overdoses : At least five deaths have been associated with Bromo-Dragonfly use across various countries, including Norway and Denmark .

- Seizures and Agitation : Users have reported significant agitation and seizures during intoxication episodes .

Case Study 1: Fatal Overdose in Denmark

Case Study 2: Severe Vasoconstriction

In another incident, a 35-year-old male experienced severe vasoconstriction after ingesting an unknown quantity of Bromo-Dragonfly. Subsequent medical intervention was required due to tissue necrosis that developed weeks post-ingestion .

Metabolism Studies

Recent studies have shown that Bromo-Dragonfly is resistant to metabolism in vitro when tested against human liver microsomes. Unlike its analogue 2C-B-fly, which undergoes significant metabolic transformation, Bromo-Dragonfly remains largely unchanged in these systems .

Table: Comparative Pharmacokinetics of Bromo-Dragonfly and 2C-B-Fly

| Compound | K_i (nM) | MAO-A Inhibition | Metabolism in HLM |

|---|---|---|---|

| Bromo-Dragonfly | 0.04 | Yes (K_i = 0.352) | Resistant |

| 2C-B-Fly | 0.19 | Yes | Metabolized |

Behavioral Responses

Research indicates that Bromo-Dragonfly induces significant behavioral changes in animal models, such as the head-twitch response observed in mice, which is indicative of hallucinogenic activity .

特性

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIDKNSMQNPNFC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678561 | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332012-24-5 | |

| Record name | Bromo-dragonfly hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 332012-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。